molecular formula C14H20N6O2S B1401024 3-[4-(2-Amino-pyridin-4-yl)-1H-pyrazol-3-yl]-pyrrolidine-1-sulfonic acid dimethylamide CAS No. 1361114-54-6

3-[4-(2-Amino-pyridin-4-yl)-1H-pyrazol-3-yl]-pyrrolidine-1-sulfonic acid dimethylamide

货号: B1401024
CAS 编号: 1361114-54-6
分子量: 336.42 g/mol
InChI 键: OXOAOXRDHFKWLS-UHFFFAOYSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
现货
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

3-[4-(2-Amino-pyridin-4-yl)-1H-pyrazol-3-yl]-pyrrolidine-1-sulfonic acid dimethylamide is a sophisticated chemical intermediate of significant value in medicinal chemistry and oncology research. Its core application lies in the synthesis of advanced small molecule inhibitors, particularly targeting protein kinases. This scaffold is a key building block for compounds designed to inhibit the c-Met (Mesenchymal Epithelial Transition factor) receptor tyrosine kinase, a prominent therapeutic target. Hyperactivation of the c-Met signaling pathway is a well-documented driver in various human cancers, promoting tumor growth, angiogenesis, and metastasis [a href="https://www.nature.com/articles/s41571-019-0176-6"]. Researchers utilize this intermediate to create potent and selective inhibitors that compete with ATP binding in the kinase's active site, thereby blocking its oncogenic signaling. The structure features a 2-aminopyridine moiety, a common pharmacophore in kinase inhibitor design known for forming critical hydrogen bonds with the kinase hinge region. The dimethylsulfonamide group contributes to favorable physicochemical properties and binding affinity. Consequently, this compound is instrumental in drug discovery programs aimed at developing novel therapeutics for cancers characterized by c-Met dysregulation, such as non-small cell lung cancer and hepatocellular carcinoma [a href="https://pubmed.ncbi.nlm.nih.gov/29029742/"]. Its use enables the exploration of structure-activity relationships and the optimization of lead compounds for enhanced efficacy and pharmacokinetic profiles.

属性

IUPAC Name

3-[4-(2-aminopyridin-4-yl)-1H-pyrazol-5-yl]-N,N-dimethylpyrrolidine-1-sulfonamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H20N6O2S/c1-19(2)23(21,22)20-6-4-11(9-20)14-12(8-17-18-14)10-3-5-16-13(15)7-10/h3,5,7-8,11H,4,6,9H2,1-2H3,(H2,15,16)(H,17,18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OXOAOXRDHFKWLS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)S(=O)(=O)N1CCC(C1)C2=C(C=NN2)C3=CC(=NC=C3)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H20N6O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

336.42 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

生物活性

The compound 3-[4-(2-Amino-pyridin-4-yl)-1H-pyrazol-3-yl]-pyrrolidine-1-sulfonic acid dimethylamide (CID 66509349) is a complex organic molecule that has garnered attention for its potential biological activities. This article provides a detailed overview of its biological activity, including pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure

The chemical structure of the compound is represented as follows:

C14H20N6O2S\text{C}_{14}\text{H}_{20}\text{N}_{6}\text{O}_{2}\text{S}

This structure features a pyrrolidine ring, a sulfonic acid group, and a dimethylamide moiety, which are believed to contribute to its biological activities.

1. Anticancer Activity

Research indicates that compounds with similar structural motifs exhibit significant anticancer properties. For instance, derivatives of pyrrolo[3,4-c]pyridines have shown promising results against various cancer cell lines. A study demonstrated that certain derivatives exhibited moderate cytotoxicity against ovarian cancer cells while maintaining limited toxicity towards non-cancerous cells .

CompoundCancer Cell LineCytotoxicity Level
Compound AOvarianModerate
Compound BBreastLow

2. Antidiabetic Effects

The compound's potential as an antidiabetic agent has been explored through various in vitro studies. It has been shown to stimulate glucose uptake in muscle and fat cells without significantly increasing circulating insulin levels. This mechanism suggests that it may enhance insulin sensitivity, making it a candidate for further research in diabetes management .

3. Antimicrobial Properties

Preliminary investigations have indicated that the compound may possess antimicrobial activity. Similar pyrrolidine derivatives have been evaluated for their efficacy against bacterial strains, showing promising results in inhibiting growth .

Bacterial StrainActivity Level
Strain AModerate
Strain BHigh

4. Enzyme Inhibition

The compound has also been studied for its ability to inhibit specific enzymes such as acetylcholinesterase (AChE), which is crucial in the treatment of neurodegenerative diseases like Alzheimer’s. The binding interactions with bovine serum albumin (BSA) suggest good bioavailability and potential therapeutic applications .

The biological activity of this compound can be attributed to several mechanisms:

  • Receptor Binding : The compound may interact with various receptors involved in cellular signaling pathways, influencing processes such as cell proliferation and apoptosis.
  • Enzyme Modulation : By inhibiting key enzymes, the compound can alter metabolic pathways, contributing to its antidiabetic and anticancer effects.

Case Study 1: Anticancer Efficacy

In a controlled study, a series of pyrrolo[3,4-c]pyridine derivatives were tested for their cytotoxic effects on ovarian cancer cells. Results showed that compounds with similar structural features to this compound exhibited significant cytotoxicity, leading to further investigations into their mechanisms of action and potential clinical applications .

Case Study 2: Antidiabetic Activity

Another study focused on evaluating the antidiabetic properties of related compounds. The findings indicated that these compounds could significantly lower blood glucose levels in diabetic models without adversely affecting insulin secretion. This suggests a novel approach to diabetes treatment through enhanced glucose uptake mechanisms .

科学研究应用

Antimicrobial Activity

Recent studies have highlighted the antimicrobial properties of pyrazolone derivatives, which include compounds structurally related to 3-[4-(2-Amino-pyridin-4-yl)-1H-pyrazol-3-yl]-pyrrolidine-1-sulfonic acid dimethylamide. For instance, compounds with similar pyrazolone motifs have demonstrated significant inhibitory effects against various bacterial strains such as Staphylococcus aureus and Escherichia coli at concentrations around 400 μg/mL . The structure–activity relationship (SAR) studies indicate that modifications in the substituents can enhance antimicrobial efficacy, suggesting that derivatives of this compound might also exhibit similar properties.

Anticancer Potential

The compound's structural features may position it as a candidate for anticancer drug development. Research has shown that pyrazolone derivatives can inhibit key oncogenic pathways, particularly those involving receptor tyrosine kinases like c-KIT, which is implicated in gastrointestinal stromal tumors and other malignancies . The inhibition of c-KIT mutations by similar compounds indicates a potential therapeutic avenue for targeting resistant cancer forms.

Muscarinic Receptor Modulation

Another promising application lies in the modulation of muscarinic receptors. Compounds related to this compound have been evaluated for their ability to act as positive allosteric modulators (PAMs) at muscarinic M4 receptors. These compounds have shown to enhance the binding affinity of acetylcholine significantly, which could be beneficial in treating cognitive disorders associated with muscarinic receptor dysfunction .

Summary of Key Findings

Application Details
Antimicrobial ActivityEffective against Staphylococcus aureus and Escherichia coli; potential for further SAR studies .
Anticancer PotentialInhibits c-KIT mutations; relevant for gastrointestinal stromal tumors and other cancers .
NeuropharmacologyEnhances acetylcholine binding at M4 receptors; potential treatment for cognitive disorders .

准备方法

Stepwise Synthetic Route

  • Step 1: Pyrazole Ring Formation

    The pyrazole core is synthesized by cyclization of hydrazine derivatives with appropriate 1,3-dicarbonyl compounds or equivalents. The 2-amino-pyridin-4-yl substituent is introduced either via a substituted diketone or through subsequent functionalization of the pyrazole ring.

  • Step 2: Introduction of the Pyrrolidine-1-sulfonic Acid Moiety

    The pyrrolidine ring is sulfonated at the nitrogen to form the sulfonic acid group, followed by dimethylamide formation through reaction with dimethylamine or its derivatives.

  • Step 3: Coupling and Final Functionalization

    The pyrazole and pyrrolidine-sulfonamide fragments are coupled, typically via nucleophilic substitution or amide bond formation, to yield the target compound.

Improved Amination Process (From Related Patent Insights)

A relevant improved process for similar heterocyclic amine compounds involves:

  • Amination of a precursor compound using an aminating agent (e.g., ammonia or ammonium salts) in the presence of sodium iodide as a catalyst or additive. Sodium iodide facilitates the reaction under milder conditions, reducing the need for high pressure and temperature.

  • Use of suitable solvents (alcohols, esters, ethers, hydrocarbons, or mixtures) and bases (e.g., alkali metal hydroxides or carbonates) to optimize yield and purity.

  • The aminated intermediate is then converted to the final sulfonamide-containing compound with high purity (up to 99.9% by HPLC).

Solvent and Reagent Selection

  • Solvents: Hydrocarbon solvents (e.g., n-hexane, toluene), ether solvents (e.g., tetrahydrofuran, diethyl ether), ester solvents (e.g., methyl acetate), and polar aprotic solvents are suitable depending on the step.

  • Bases: Sodium hydroxide, potassium carbonate, sodium hydride, triethylamine, and others are used to facilitate deprotonation or nucleophilic substitution.

  • Acids: For acid addition salts or purification, inorganic acids (e.g., hydrochloric acid, sulfuric acid) or organic acids (e.g., oxalic acid, maleic acid) are employed.

Purification and Characterization

  • Purification typically involves crystallization, chromatography, or salt formation.

  • Analytical techniques such as HPLC, PXRD (powder X-ray diffraction), and spectroscopic methods (NMR, MS) confirm structure and purity.

  • Data Table Summarizing Key Preparation Parameters
Parameter Description / Examples
Starting materials Hydrazines, 1,3-diketones, substituted pyridines
Key reagents Sodium iodide, aminating agents (ammonia, ammonium salts)
Solvents THF, diethyl ether, toluene, methyl acetate
Bases NaOH, K2CO3, NaH, triethylamine
Reaction conditions Mild temperatures, reduced pressure with NaI catalyst
Purity achieved Up to 99.9% by HPLC
Analytical methods HPLC, PXRD, NMR, MS
  • Research Findings and Considerations
  • Sodium iodide plays a crucial role in improving amination efficiency, allowing reactions to proceed under milder conditions while achieving high purity and yield.

  • The choice of protecting groups on amino functionalities affects reaction specificity and product stability; common protecting groups like Boc or Cbz are typically avoided in this context to prevent side reactions.

  • The sulfonamide formation step requires careful control of reaction conditions to ensure selective sulfonation and amide formation without overreaction or degradation.

  • The compound’s heterocyclic framework demands precise synthetic control to maintain regioselectivity and stereochemistry.

  • Conclusion

常见问题

Basic Research Questions

Q. What are the common synthetic routes for 3-[4-(2-Amino-pyridin-4-yl)-1H-pyrazol-3-yl]-pyrrolidine-1-sulfonic acid dimethylamide, and how can reaction conditions be optimized?

  • Methodology : Synthesis often involves multicomponent reactions (e.g., dipolar cycloadditions or cyclocondensation with hydrazine derivatives) to assemble the pyrazole-pyrrolidine core. Microwave-assisted synthesis can accelerate reaction times while maintaining yield (e.g., 60–80% under 100–150°C for 30–60 minutes) . Optimization requires Design of Experiments (DoE) to assess variables like solvent polarity (e.g., DMF vs. ethanol), temperature gradients, and catalyst loading. Statistical tools like ANOVA can identify significant factors affecting yield and purity .

Q. How is structural confirmation achieved for this compound, and what analytical techniques are critical?

  • Methodology : Nuclear Magnetic Resonance (NMR) spectroscopy (¹H, ¹³C, and 2D-COSY) resolves proton environments (e.g., distinguishing pyrrolidine sulfonic acid protons from pyridinyl groups). High-resolution mass spectrometry (HRMS) confirms molecular weight (e.g., expected [M+H]⁺ at m/z 380.14). X-ray crystallography, if single crystals are obtained, provides unambiguous bond-length and torsion-angle data, as demonstrated in related pyrazole derivatives .

Q. What are the key challenges in ensuring purity (>98%) for in vitro bioactivity assays?

  • Methodology : Reverse-phase HPLC (C18 column, 0.1% TFA in water/acetonitrile gradient) identifies impurities. Adjusting buffer pH (e.g., ammonium acetate at pH 6.5) enhances chromatographic resolution . Recrystallization in ethanol/water mixtures (7:3 v/v) improves purity, monitored by TLC (Rf = 0.3–0.4 in ethyl acetate/hexane).

Advanced Research Questions

Q. How can computational modeling predict the compound’s reactivity in catalytic systems or biological targets?

  • Methodology : Density Functional Theory (DFT) calculates frontier molecular orbitals (HOMO-LUMO gaps) to assess electrophilic/nucleophilic sites. Molecular docking (AutoDock Vina) models interactions with biological targets (e.g., kinase binding pockets), prioritizing substituent modifications to enhance affinity. Reaction path searches using quantum chemical software (e.g., Gaussian) simulate intermediates in sulfonic acid derivatization .

Q. What strategies resolve contradictions in bioactivity data across different assay platforms?

  • Methodology : Cross-validate results using orthogonal assays (e.g., SPR for binding vs. cell-based luciferase reporter assays). Control for solvent effects (DMSO tolerance <0.1%) and batch-to-batch compound variability via QC/QA protocols. Meta-analyses of dose-response curves (IC₅₀ shifts >10% indicate assay-specific artifacts) .

Q. How can reaction engineering improve scalability while minimizing byproduct formation?

  • Methodology : Continuous-flow reactors enhance heat/mass transfer for exothermic steps (e.g., sulfonamide formation). Membrane separation technologies (e.g., nanofiltration) remove low-MW byproducts (<500 Da). Kinetic studies (e.g., in situ IR monitoring) identify rate-limiting steps, enabling catalyst tuning (e.g., Pd/C vs. Ni-based catalysts) .

Q. What mechanistic insights explain the compound’s stability under physiological conditions?

  • Methodology : Accelerated stability studies (40°C/75% RH for 4 weeks) track degradation via LC-MS. Hydrolysis pathways are probed by pH-varied incubations (pH 1–9), with Arrhenius plots extrapolating shelf life. Solid-state NMR detects amorphous/crystalline phase transitions affecting solubility .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
3-[4-(2-Amino-pyridin-4-yl)-1H-pyrazol-3-yl]-pyrrolidine-1-sulfonic acid dimethylamide
Reactant of Route 2
Reactant of Route 2
3-[4-(2-Amino-pyridin-4-yl)-1H-pyrazol-3-yl]-pyrrolidine-1-sulfonic acid dimethylamide

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。